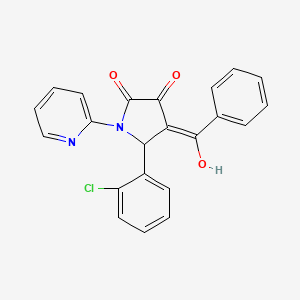

![molecular formula C18H15N5O4S B5501575 4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves condensation reactions, and the compounds are characterized using various spectroscopic methods. For instance, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamides were synthesized through condensation of 4-bromobenzaldehyde and sulfadiazine, characterized using FTIR, UV-Vis spectra, and computational studies like DFT and molecular docking (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often analyzed through X-ray crystallography, revealing details about bonding, geometry, and the molecular environment. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was confirmed by X-ray crystallography, providing insights into its crystalline structure and molecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions, including cycloadditions, rearrangements, and substitutions, to yield novel derivatives with diverse properties. For instance, 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes underwent [4+2] cycloadditions with vinyl- and isopropenyl- and chloroketenes, leading to the formation of pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).

Applications De Recherche Scientifique

Synthesis and Characterization

One study focused on the synthesis and characterization of novel sulfonamide derivatives, including spectroscopic techniques (FT-IR, 1H and 13C NMR), antimicrobial activity, and theoretical analyses using Density Functional Theory (DFT) methods. These compounds were investigated for their molecular geometry, vibrational wavenumbers, chemical shifts, and other theoretical parameters, demonstrating the utility of sulfonamide compounds in developing antimicrobial agents and materials with specific optical properties (Demircioğlu et al., 2018).

Optical and Material Applications

Another research highlighted the first hyperpolarizability of sulfonamide amphiphiles, evaluated by computational methods and hyper-Rayleigh scattering measurement. This study indicated the potential of these compounds in the development of materials with significant non-linear optical properties (NLO), which are crucial for applications in photonics and optoelectronics (Kucharski, Janik, & Kaatz, 1999).

Chemical Transformations and Privileged Scaffolds

Sulfonamide compounds have been used as intermediates in solid-phase synthesis, showcasing their versatility in chemical transformations to yield diverse privileged scaffolds. This application is pivotal in drug discovery and development, providing a pathway to synthesize various biologically active molecules (Fülöpová & Soural, 2015).

Anticancer and Antimetastatic Activity

Research into ureido-substituted benzenesulfonamides revealed a series of compounds with potent inhibition of human carbonic anhydrases, showing significant selectivity and inhibition against tumor-associated enzymes. One specific compound demonstrated notable antimetastatic activity in a model of breast cancer metastasis, highlighting the potential of sulfonamide derivatives in cancer therapy (Pacchiano et al., 2011).

Computational Studies and Molecular Docking

Computational studies and molecular docking have also played a crucial role in understanding the interaction mechanisms of sulfonamide compounds with biological targets. For example, novel synthesized sulfonamide derivatives were investigated for their antimicrobial activity, and molecular docking studies helped in understanding their potential binding mechanisms, thus aiding in the design of more effective antimicrobial agents (Elangovan et al., 2021).

Orientations Futures

The future directions for research on “4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated .

Propriétés

IUPAC Name |

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c19-14-5-8-17(9-6-14)28(26,27)22-18-20-11-10-15(21-18)7-4-13-2-1-3-16(12-13)23(24)25/h1-12H,19H2,(H,20,21,22)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNSUUZSYYWEAY-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5883343 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)